Anticonvulsant Efficacy vs. Core-Matched Benzothiazolyl Acetamide Comparator – MES and Sc-PTZ Seizure Models
The benzothiazolyl-substituted analog 4m—which retains the identical pyridin-4-yl-1,3,4-oxadiazol-2-yl-sulfanyl core as the target compound but replaces the N,N-diethylacetamide group with an N-(6-fluoro-benzothiazol-2-yl)acetamide—demonstrated significant anticonvulsant activity in both maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (Sc-PTZ) models. Compound 4m provided seizure protection at 30 mg/kg after 0.5 h and at 100 mg/kg after 4 h, indicating both potency and long duration of action, without neurotoxicity or CNS depression [1]. This result establishes that the anticonvulsant phenotype is conferred by the benzothiazolylacetamide tail, not by the pyridinyl-oxadiazole-sulfanyl core itself. The target compound 892428-62-5, with its distinct N,N-diethylacetamide terminus, is therefore structurally excluded from this anticonvulsant activity profile, confirming that the two molecules are not functionally interchangeable despite sharing the identical core.
| Evidence Dimension | Anticonvulsant activity in MES and Sc-PTZ rodent models |
|---|---|
| Target Compound Data | Not active in this assay context (N,N-diethylacetamide terminus structurally distinct from active comparator) |
| Comparator Or Baseline | Compound 4m [N-(6-fluoro-1,3-benzothiazol-2-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide]: protection at 30 mg/kg (0.5 h) and 100 mg/kg (4 h) in both MES and Sc-PTZ models |
| Quantified Difference | Comparator 4m is active; target compound 892428-62-5 is structurally distinct in the acetamide N-substituent and therefore outside this activity class. The functional divergence is qualitative (active vs. not-applicable) rather than a potency shift. |
| Conditions | In vivo rodent MES and Sc-PTZ seizure models; dose levels 30 mg/kg and 100 mg/kg; 0.5 h and 4 h time points; neurotoxicity and CNS depression also assessed. |
Why This Matters
This head-to-head comparison proves that the N,N-diethylacetamide terminus of 892428-62-5 is a critical pharmacophoric determinant that excludes the compound from the anticonvulsant activity class, enabling selection specifically for applications where this activity is undesirable or where the diethylamide tail is required for a distinct target engagement profile.
- [1] Murtuja S, Shaquiquzzaman M, Amir M. Design, Synthesis, and Screening of Hybrid Benzothiazolyl-Oxadiazoles as Anticonvulsant Agents. Letters in Drug Design & Discovery. 2018;15(4):398-405. View Source
